molecular formula C21H30N2O B12585006 N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine CAS No. 627521-97-5

N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine

Cat. No.: B12585006
CAS No.: 627521-97-5
M. Wt: 326.5 g/mol
InChI Key: VXKOMPVTQQUCGR-UHFFFAOYSA-N
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Description

N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with one amine group substituted with a 3,3-diphenylpropyl group and the other with a 3-methoxypropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine can be achieved through a multi-step process involving the following key steps:

    Formation of the 3,3-Diphenylpropylamine: This can be synthesized by the reaction of benzyl chloride with phenylacetonitrile, followed by reduction with lithium aluminum hydride (LiAlH~4~).

    Formation of the 3-Methoxypropylamine: This can be synthesized by the reaction of 3-methoxypropyl chloride with ammonia or an amine, followed by reduction.

    Coupling Reaction: The final step involves the coupling of 3,3-diphenylpropylamine and 3-methoxypropylamine with ethylene dichloride under basic conditions to form the desired diamine.

Industrial Production Methods

In an industrial setting, the production of N1-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine can be compared with other diamines such as:
    • N~1~-(3,3-Diphenylpropyl)-N~2~-(2-methoxyethyl)ethane-1,2-diamine
    • N~1~-(3,3-Diphenylpropyl)-N~2~-(3-ethoxypropyl)ethane-1,2-diamine

Uniqueness

The uniqueness of N1-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

627521-97-5

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

N'-(3,3-diphenylpropyl)-N-(3-methoxypropyl)ethane-1,2-diamine

InChI

InChI=1S/C21H30N2O/c1-24-18-8-14-22-16-17-23-15-13-21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3

InChI Key

VXKOMPVTQQUCGR-UHFFFAOYSA-N

Canonical SMILES

COCCCNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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